![molecular formula C19H9Cl2F3N2O B2746701 2-(3,5-Dichlorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile CAS No. 252060-05-2](/img/structure/B2746701.png)
2-(3,5-Dichlorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(3,5-Dichlorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile” is an organic compound containing a pyridine ring, which is a six-membered ring with one nitrogen atom, and two phenyl rings, which are six-membered carbon rings . The compound also contains dichlorophenoxy and trifluoromethyl functional groups .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains a pyridine ring, which is planar, and two phenyl rings. The dichlorophenoxy and trifluoromethyl groups could add some complexity to the structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. The pyridine ring can participate in electrophilic substitution reactions, while the dichlorophenoxy and trifluoromethyl groups might undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the pyridine ring might make the compound aromatic and potentially polar . The dichlorophenoxy and trifluoromethyl groups could also influence the compound’s reactivity .Scientific Research Applications
Structural and Optical Characteristics
- Pyridine derivatives, such as those similar to 2-(3,5-Dichlorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile, have been studied for their structural and optical characteristics. For instance, Zedan, El-Taweel, and El-Menyawy (2020) explored the structural, optical, and diode characteristics of two pyridine derivatives, revealing their monoclinic polycrystalline nature and indirect optical energy gaps, suggesting potential in electronic applications (Zedan, El-Taweel, & El-Menyawy, 2020).
Crystal Structure Analysis
- Research by Liu, Chen, Sun, and Wu (2013) on a structurally related compound involved determining its crystal structure using X-ray crystallography. Such studies are crucial for understanding the molecular structure and potential reactivity of pyridine derivatives (Liu, Chen, Sun, & Wu, 2013).
Synthesis and Molecular Docking
- Flefel et al. (2018) investigated the synthesis of novel pyridine derivatives, including molecular docking screenings, which have implications for the development of new pharmaceuticals and materials. This research underscores the versatility of pyridine derivatives in various scientific fields (Flefel et al., 2018).
Inhibitory Applications
- Venkateshan, Muthu, Suresh, and Kumar (2020) explored azafluorene derivatives (related to pyridine derivatives) for their potential as inhibitors of SARS CoV-2 RdRp. This research highlights the potential medical applications of pyridine derivatives in tackling global health challenges (Venkateshan, Muthu, Suresh, & Kumar, 2020).
Electrochemical Applications
- Carbas, Kıvrak, Teke, Zora, and Önal (2014) conducted research on the electrochemical polymerization of pyridine derivatives, with implications for electrochromic device applications. This study illustrates the potential use of pyridine derivatives in advanced material science (Carbas, Kıvrak, Teke, Zora, & Önal, 2014).
Future Directions
properties
IUPAC Name |
2-(3,5-dichlorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H9Cl2F3N2O/c20-14-7-15(21)9-16(8-14)27-18-12(10-25)4-5-17(26-18)11-2-1-3-13(6-11)19(22,23)24/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVWHVLYDSPHFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=C(C=C2)C#N)OC3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H9Cl2F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2746621.png)
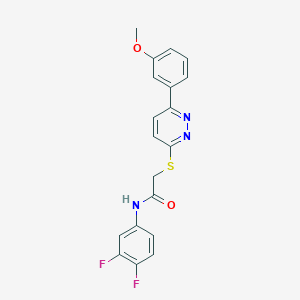
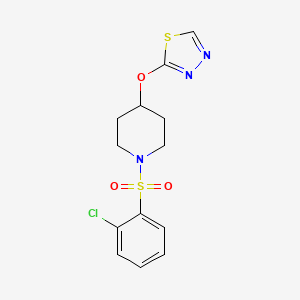
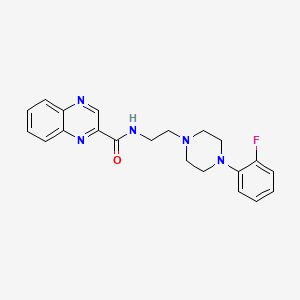
![N-(2-ethoxyphenyl)-2-[(3-isopropyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2746626.png)
![3-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2746627.png)
![N-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-3-nitrobenzamide](/img/structure/B2746628.png)
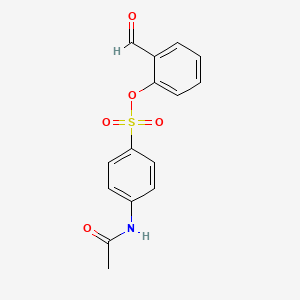
![9-chloro-5H-thiochromeno[4,3-d]pyrimidin-2-amine](/img/structure/B2746632.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetamide](/img/structure/B2746633.png)

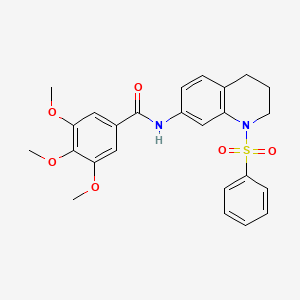
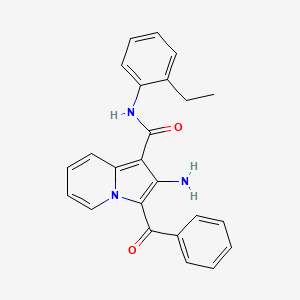
![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-phenylethanediamide](/img/structure/B2746641.png)